(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
Overview
Description
“(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of indole derivatives has been a major area of focus for synthetic chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)
. This indicates that the compound has a molecular weight of 189.2105 and consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Fischer indolisation reactions, which involve the reaction of an aryl hydrazine with a carbonyl compound to form an indole . They can also undergo N-alkylation reactions, where an alkyl group is introduced to the nitrogen atom of the indole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.2105 . The compound is likely to be a solid at room temperature, as suggested by its structural similarity to other indole derivatives .Mechanism of Action
While the specific mechanism of action of “(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” is not mentioned in the available resources, indole derivatives have been found to exhibit a variety of biological activities. For example, some indole derivatives have been found to inhibit tubulin polymerization, which can lead to antiproliferative effects against cancer cell lines .
Safety and Hazards
Future Directions
The future directions in the study of “(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the development of new synthetic methods to produce these compounds more efficiently and in a more environmentally friendly manner could be a focus of future research . Additionally, further studies could be conducted to explore the mechanism of action of these compounds and to identify potential targets for therapeutic intervention .
Properties
IUPAC Name |
(2S)-2-amino-2-(1-methylindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGLTWZZGBBPGT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363560 | |
Record name | (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623582-99-0 | |
Record name | (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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